molecular formula C9H15N3O B1518597 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol CAS No. 1114824-03-1

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Cat. No.: B1518597
CAS No.: 1114824-03-1
M. Wt: 181.23 g/mol
InChI Key: HCBVNRIFWSZMKU-UHFFFAOYSA-N
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Description

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C9H15N3O It is a derivative of indazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 4,5,6,7-tetrahydro-1H-indazole and ethylene oxide.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pressures to ensure the formation of the desired product. The reaction may involve the use of catalysts to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the indazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various indazole derivatives with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the interactions of indazole derivatives with biological targets.

  • Medicine: It has potential medicinal applications, including the development of new drugs with antiviral, anti-inflammatory, and anticancer properties.

  • Industry: The compound can be used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • 4-Aminoindazole

  • 1H-Indazole

  • 2-Amino-1H-indazole

  • 3-Amino-1H-indazole

Properties

IUPAC Name

2-(4-amino-4,5,6,7-tetrahydroindazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-8-2-1-3-9-7(8)6-11-12(9)4-5-13/h6,8,13H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBVNRIFWSZMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114824-03-1
Record name 2-(4-amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
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2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
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2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
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2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
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2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(4-Amino-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

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